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Compound of Interest

Compound Name: 4-Amino-2-methylpyridine

Cat. No.: B029970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-amino-5-methyl-

2(1H)-pyridinone, a critical intermediate in the production of Finerenone. Finerenone is a non-

steroidal, selective mineralocorticoid receptor (MR) antagonist approved for the treatment of

chronic kidney disease associated with type 2 diabetes.[1] The synthesis commences from 2-

chloro-5-methyl-4-nitropyridine-1-oxide, which is converted to the key pyridinone intermediate

in a two-step process.

Synthesis Pathway Overview
The synthesis of the key intermediate, 4-amino-5-methyl-2(1H)-pyridinone (I), is achieved

through a two-step reaction sequence starting from 2-chloro-5-methyl-4-nitropyridine-1-oxide.

[2] This is followed by the condensation of the intermediate with other precursors to form the

core structure of Finerenone.
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Caption: Synthetic workflow for Finerenone, highlighting the key intermediates.

Experimental Protocols
Step 1: Synthesis of 2-chloro-5-methyl-4-pyridinamine
(Intermediate A)
This procedure outlines the hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide to yield

2-chloro-5-methyl-4-pyridinamine.

Materials:

2-chloro-5-methyl-4-nitropyridine-1-oxide

Methanol

Platinum-based catalyst (e.g., 1% platinum + 2% vanadium on carbon powder, or 0.5%

platinum + 0.3% molybdenum on carbon powder)[2]

Hydrogen gas

Pressure reactor

Procedure:
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Suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide in methanol within a suitable pressure

reactor.[2]

Add the platinum-based catalyst to the suspension.[2]

Pressurize the reactor with hydrogen gas and heat to the appropriate temperature.

Monitor the reaction progress using a suitable analytical technique such as Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

Upon completion, cool the reactor and carefully filter the reaction mixture to remove the

catalyst.[2]

The resulting filtrate containing 2-chloro-5-methyl-4-pyridinamine can be used directly in the

next step or purified further if necessary.[2]

Step 2: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone
(Intermediate I)
This protocol describes the conversion of 2-chloro-5-methyl-4-pyridinamine to 4-amino-5-

methyl-2(1H)-pyridinone.

Materials:

2-chloro-5-methyl-4-pyridinamine (from Step 1)

Potassium hydroxide (KOH)

Methanol

Pressure reactor

Ethanol

Water

Procedure:
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Charge a pressure reactor with 2-chloro-5-methyl-4-pyridinamine and a solution of

potassium hydroxide in methanol.

Heat the mixture in the sealed reactor. A patent suggests heating to 180°C for 16 hours,

leading to a pressure increase to 12.5 bar.

After the reaction is complete, cool the reactor to room temperature.

Neutralize the reaction mixture to a pH of 7.0 with aqueous hydrochloric acid while cooling.

Evaporate the mixture to dryness under reduced pressure.[2]

Remove residual water by azeotropic distillation with ethanol.[2]

Add methanol to the residue and stir to suspend the product. Filter the mixture to remove the

inorganic salt (KCl).[2]

Concentrate the filtrate to dryness.[2]

Recrystallize the crude product from water. Cool the solution to 0°C to induce precipitation.

[2]

Filter the crystals, wash with cold water, and dry to obtain 4-amino-5-methyl-2(1H)-

pyridinone.

Step 3: Synthesis of Finerenone
The final steps involve the condensation of 4-amino-5-methyl-2(1H)-pyridinone with other

precursors to form the dihydronaphthyridine core of Finerenone, followed by chiral resolution.

Materials:

4-amino-5-methyl-2(1H)-pyridinone (Intermediate I)

Other necessary precursors for the condensation-cyclization reaction.

Appropriate solvent for the reaction.

Chiral resolving agent (e.g., di-p-toluoyl-D-tartaric acid)[1]
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Procedure:

Condensation-Cyclization: Heat the 4-amino-5-methyl-2(1H)-pyridinone with the appropriate

coupling partners in a suitable solvent to facilitate the condensation and subsequent

cyclization, forming the racemic finerenone precursor.[2]

Work-up: After the reaction is complete, cool the mixture and isolate the crude product by

filtration. The product can be further purified by recrystallization.[2]

Chiral Resolution: Suspend the racemic finerenone precursor in a suitable solvent. A

reported method involves treatment with di-p-toluoyl-D-tartaric acid in a mixture of ethanol

and water to selectively precipitate the desired enantiomer.[1] The enantiomeric excess can

be further improved by reslurrying the product in the same solvent system.[1]

Final Product Isolation: Adjust the pH of the resolved salt using a base, such as sodium

carbonate, to obtain the free base of finerenone.[1]

Quantitative Data Summary
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Step Product
Starting
Material

Reagents/C
onditions

Yield Purity

1

2-chloro-5-

methyl-4-

pyridinamine

2-chloro-5-

methyl-4-

nitropyridine-

1-oxide

H₂, Pt

catalyst,

Methanol

- -

2

4-amino-5-

methyl-2(1H)-

pyridinone

2-chloro-5-

methyl-4-

pyridinamine

KOH,

Methanol,

180°C

~84% (overall

from 2)
>99% (HPLC)

3
(S)-

Finerenone

Racemic

Finerenone

Precursor

di-p-toluoyl-

D-tartaric

acid,

Ethanol/Wate

r

~41% (of

desired

enantiomer)

>99% ee

3
Finerenone

(free base)

(S)-

Finerenone

salt

Sodium

carbonate,

Ethanol/Wate

r

97% -

Yields and purity are based on reported literature values and may vary depending on

experimental conditions.[1]

Logical Relationship Diagram
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Caption: Logical flow of the Finerenone synthesis from the starting material to the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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